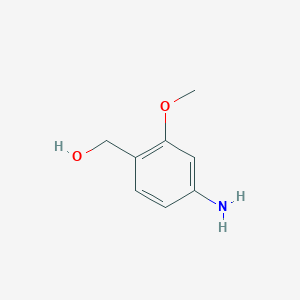

(4-Amino-2-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKADCGWOJZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Substituted Aniline and Methoxyphenyl Derivatives in Organic Synthesis

Substituted anilines are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. wikipedia.org Their utility stems from the reactivity of the amino group, which can be readily transformed into a variety of other functional groups. wikipedia.org For instance, through diazotization, the amino group can be converted into a diazonium salt, which in turn can be displaced by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups. wikipedia.org This reactivity allows for the strategic introduction of diverse functionalities onto the aromatic ring.

The presence of a methoxy (B1213986) group, as seen in methoxyphenyl derivatives, further modulates the reactivity and properties of the aniline (B41778) ring. The methoxy group is a well-established activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. researchgate.netnih.gov This electronic influence is crucial in controlling the regioselectivity of synthetic transformations. Moreover, the methoxy group can influence the physicochemical properties of molecules, such as their solubility and lipophilicity, which is of particular importance in the design of bioactive compounds. researchgate.net The strategic placement of substituents on the aniline ring allows for the fine-tuning of electronic and steric properties, enabling the synthesis of highly tailored molecules with specific functions. nih.govacs.org

The synthesis of substituted anilines can be achieved through various methods, including the nitration of substituted aromatic compounds followed by reduction, or through modern cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgacs.org These methods provide access to a wide diversity of aniline derivatives with various substitution patterns. nih.gov

Significance of Functionalized Aromatic Alcohols in Contemporary Chemical Research

Aromatic alcohols, compounds containing a hydroxyl group attached to a carbon atom which is in turn bonded to an aromatic ring, are a significant class of molecules in chemical research. wikipedia.org They are distinct from phenols, where the hydroxyl group is directly attached to the aromatic ring. stackexchange.com This structural difference imparts distinct chemical reactivity to the hydroxyl group.

Functionalized aromatic alcohols are valuable intermediates in organic synthesis. The hydroxyl group can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. These reactions allow for the elaboration of the molecular structure and the introduction of new functionalities.

In the context of materials science, functionalized aromatic alcohols can serve as monomers for the synthesis of polymers with specific properties. The aromatic ring provides rigidity and thermal stability, while the hydroxyl group offers a site for polymerization. Furthermore, the presence of other functional groups on the aromatic ring can be used to tune the properties of the resulting polymer, such as its solubility, conductivity, or optical properties.

In medicinal chemistry, the aromatic alcohol motif is present in a number of biologically active compounds. acs.org The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is a key aspect of molecular recognition and biological activity. nih.gov The ability to introduce a variety of functional groups onto the aromatic ring allows for the optimization of these interactions and the development of potent and selective therapeutic agents.

Research Scope and Objectives Pertaining to 4 Amino 2 Methoxyphenyl Methanol and Its Derivatives

The specific structural arrangement of (4-Amino-2-methoxyphenyl)methanol, featuring an amino group, a methoxy (B1213986) group, and a hydroxymethyl group on a benzene (B151609) ring, presents a unique platform for synthetic exploration and application development. Research into this compound and its derivatives is driven by several key objectives:

Exploration of Synthetic Utility: A primary goal is to investigate the synthetic versatility of this compound as a building block. This involves exploring the differential reactivity of its three functional groups to achieve selective transformations and construct a diverse library of novel compounds.

Development of Novel Methodologies: Research may focus on developing new and efficient synthetic methods for the preparation of this compound itself, as well as for its subsequent derivatization. This could involve the use of novel catalysts or reaction conditions to improve yields and selectivities. acs.org

Investigation of Biological Activity: Given the prevalence of substituted anilines and methoxyphenyl motifs in pharmaceuticals, a significant objective is to synthesize and screen derivatives of this compound for potential biological activity. nih.govnih.gov This includes exploring their potential as anticancer agents, antimicrobial compounds, or as modulators of specific biological pathways. nanomedicine-rj.comjst.go.jp

Application in Materials Science: The functional groups present in this compound make it an interesting candidate for the development of new materials. Research in this area could focus on incorporating this molecule into polymers or other materials to impart specific properties, such as fluorescence, thermal stability, or a tailored refractive index.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1261873-18-0 sigmaaldrich.com |

| Molecular Formula | C₈H₁₁NO₂ sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C sigmaaldrich.com |

Research into this compound and its derivatives holds the promise of uncovering new chemical reactivity, developing novel therapeutic agents, and creating advanced materials with unique properties. The strategic combination of functional groups within this single molecule provides a rich foundation for future scientific discovery.

Computational Chemistry and Theoretical Modeling of 4 Amino 2 Methoxyphenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations provide a detailed picture of the molecule's stability and potential energy surface.

Density Functional Theory (DFT) Optimizations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method employed to determine the optimized, lowest-energy structure of a molecule, known as its ground state geometry. For (4-Amino-2-methoxyphenyl)methanol, DFT calculations would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. This process yields crucial data on the molecule's spatial configuration, which is fundamental to understanding its physical and chemical behavior. Theoretical investigations on analogous aromatic compounds have successfully utilized DFT to predict geometric parameters that are in good agreement with experimental data.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For a molecule like this compound, which contains nitrogen and oxygen heteroatoms, a basis set such as 6-311++G(d,p) is often employed. This basis set provides a flexible description of the electron distribution, including diffuse functions (++) to account for lone pairs and polarization functions (d,p) to handle the non-spherical nature of electron clouds in chemical bonds.

The B3LYP hybrid functional is a commonly used exchange-correlation functional for organic molecules as it combines the accuracy of Hartree-Fock theory with the computational efficiency of DFT. The combination of B3LYP with a 6-311++G(d,p) basis set has been shown to provide reliable results for the geometric and electronic properties of similar aromatic amines and alcohols researchgate.net.

| Component | Description |

| DFT Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-311++G(d,p) |

Conformational Analysis and Relative Stability of Isomeric Forms

The presence of rotatable bonds in this compound, specifically the C-O bond of the methoxy (B1213986) group and the C-C bond of the methanol (B129727) group, allows for the existence of different spatial arrangements known as conformers. A conformational analysis would involve rotating these bonds and calculating the energy of each resulting structure. This exploration of the potential energy surface helps to identify the most stable conformers, which are the ones that are most likely to be observed. For instance, studies on o-anisidine, a related compound, have identified two stable conformers arising from the orientation of the amino group researchgate.net. A similar analysis for this compound would reveal the preferred orientations of its functional groups and their relative energy differences.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable descriptors that help in understanding how a molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity nih.gov. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the aromatic ring and the methanol group.

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-donating ability |

| LUMO | -0.5 to -1.5 | Electron-accepting ability |

| Energy Gap | 4.0 to 5.0 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the interactions between orbitals within a molecule. It provides a detailed picture of charge distribution, intramolecular charge transfer, and hyperconjugative interactions. In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring.

Mulliken Atomic Charge Distribution and Electrostatic Potentials

No specific data on the Mulliken atomic charges for each atom in this compound could be located.

Information regarding the calculated electrostatic potential surfaces and their interpretation for this specific molecule is unavailable.

Spectroscopic Simulations and Theoretical Validation

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

No theoretical vibrational frequencies calculated for this compound were found.

A comparative analysis with experimental IR or Raman spectra for this compound is not possible without the calculated data.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Simulated UV-Vis absorption spectra and data on electronic transitions, oscillator strengths, and molecular orbital contributions for this compound are not available in the searched literature.

Simulation of Fluorescence Emission Properties and Photophysical Behavior

There are no published simulations of the fluorescence emission spectra or theoretical investigations into the photophysical properties, such as quantum yields and excited-state lifetimes, for this compound.

Prediction of Non-Linear Optical Properties

Calculation of First Hyperpolarizability and its Relation to Molecular Architecture

No calculated values for the first hyperpolarizability (β) of this compound were found.

Discussion on the structure-property relationship concerning its non-linear optical properties cannot be conducted without this data.

A thorough exploration of scientific databases and journals would be required to ascertain if any proprietary or less accessible research exists on this specific compound. Without such information, the generation of the requested detailed article is not feasible.

Role As a Precursor and Building Block in Advanced Chemical Synthesis

Synthesis of Diverse Heterocyclic Scaffolds

Role in the Development of Chromene and Flavane Analogues

The synthesis of chromene and flavane scaffolds, which are core structures in many biologically active compounds, often relies on multi-component reactions. orgchemres.orgfrontiersin.org A common and efficient method for preparing 2-amino-4H-chromenes involves a one-pot condensation of an aromatic aldehyde, malononitrile, and an activated phenol (B47542) or naphthol. orgchemres.orgfrontiersin.orgresearchgate.net

While (4-Amino-2-methoxyphenyl)methanol itself is not directly used in the typical one-pot assembly of chromenes, it serves as an immediate precursor to a key reactant. The hydroxymethyl group (-CH₂OH) of the compound can be selectively oxidized to an aldehyde group (-CHO), yielding 4-Amino-2-methoxybenzaldehyde. This resulting aromatic aldehyde can then participate in the three-component reaction to generate a diverse range of 2-amino-4H-chromene derivatives. The presence of the amino and methoxy (B1213986) substituents on the resulting chromene structure, originating from the initial precursor, can significantly influence the final molecule's electronic properties and biological activity. nih.gov

The general synthetic pathway proceeds as follows:

Oxidation: this compound is oxidized to 4-Amino-2-methoxybenzaldehyde.

Knoevenagel Condensation: The aldehyde reacts with malononitrile.

Michael Addition & Cyclization: An activated phenol (like resorcinol (B1680541) or naphthol) adds to the intermediate, followed by intramolecular cyclization to form the chromene ring.

This strategic, two-step utilization highlights the role of this compound as a valuable building block for accessing complex heterocyclic systems like chromenes and, by extension, related flavane structures.

Design and Development of Novel Functional Materials

The unique electronic and reactive characteristics of this compound make it a prime candidate for the synthesis of novel functional materials, particularly those where color and coordination chemistry are central to their application.

Precursors for Azo Dyes and Related Chromophores with Specific Optical Properties

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a cornerstone of industrial and laboratory organic chemistry, typically involving a two-step process: diazotization followed by azo coupling. unb.cawikipedia.org

This compound, as a primary aromatic amine, is an ideal substrate for this process.

Diazotization: In the first step, the primary amino group of this compound is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). This converts the amino group into a highly reactive diazonium salt, the 4-(hydroxymethyl)-3-methoxybenzenediazonium ion. unb.cayoutube.com

Azo Coupling: The resulting diazonium salt is then immediately reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or a tertiary aniline (B41778). The diazonium ion acts as an electrophile, attacking the activated aromatic ring of the coupling partner to form a stable azo compound with an extended conjugated system, which is responsible for its color. wikipedia.org

The substituents on both the diazonium salt (derived from this compound) and the coupling component determine the final color and properties of the dye. The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups on the phenyl ring can influence the dye's shade, solubility, and affinity for different substrates. A variety of dyes can be synthesized by varying the coupling component, as illustrated in the table below.

| Coupling Component | Resulting Azo Dye Structure (Illustrative) | Potential Color |

| Phenol | 2-hydroxy-5-((4-(hydroxymethyl)-3-methoxyphenyl)diazenyl)phenol | Yellow-Orange |

| Naphthalen-2-ol | 1-((4-(hydroxymethyl)-3-methoxyphenyl)diazenyl)naphthalen-2-ol | Orange-Red |

| N,N-Dimethylaniline | 4-((4-(hydroxymethyl)-3-methoxyphenyl)diazenyl)-N,N-dimethylaniline | Yellow |

| Resorcinol | 4-((4-(hydroxymethyl)-3-methoxyphenyl)diazenyl)benzene-1,3-diol | Reddish-Orange |

This table presents potential outcomes based on established azo coupling reactions.

Synthetic Routes to Dithiocarbamate (B8719985) Compounds and Analogues

Dithiocarbamates are a class of organosulfur compounds with the general formula R₂NCS₂⁻. They are highly effective ligands for a wide range of metal ions and have applications in materials science, agriculture, and medicine. The synthesis of dithiocarbamates from primary amines is a well-established and straightforward process.

This compound can be readily converted into its corresponding dithiocarbamate derivative. The reaction involves treating the primary amino group with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine.

The general reaction is as follows: (CH₃O)(HOCH₂)C₆H₃NH₂ + CS₂ + NaOH → (CH₃O)(HOCH₂)C₆H₃NHCS₂⁻Na⁺ + H₂O

The resulting sodium (4-(hydroxymethyl)-3-methoxyphenyl)dithiocarbamate is a water-soluble salt. This dithiocarbamate anion is a versatile bidentate ligand that can chelate to various metal ions (e.g., Zn²⁺, Ni²⁺, Cu²⁺, Sn²⁺) through its two sulfur atoms. This leads to the formation of stable, often colored, metal-dithiocarbamate complexes. These complexes can be precursors for metal sulfide (B99878) nanoparticles or possess interesting electrochemical and optical properties in their own right.

Q & A

Q. What precautions are critical for handling this compound?

- Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (pH 5–6 in aqueous solutions) .

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., hydriodic acid) .

- Waste Disposal : Neutralize acidic/basic by-products before disposal in designated organic waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.